molecular formula C22H20N6O4 B2824855 1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1251545-85-3

1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2824855
CAS No.: 1251545-85-3
M. Wt: 432.44
InChI Key: BLEYRPWDQPMCOZ-UHFFFAOYSA-N
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Description

1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with multiple functional groups, including oxadiazole, methoxyphenyl, and triazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, followed by the construction of the triazole ring and the final coupling of the two moieties. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with potentially different properties.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxides, while reduction can yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione: A similar compound with a different substitution pattern on the phenyl ring.

    1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione: Another similar compound with an ethoxy group instead of a methoxy group.

Uniqueness

The uniqueness of 1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O4/c1-12-7-8-14(9-13(12)2)20-23-17(32-25-20)11-27-19-18(24-26-27)21(29)28(22(19)30)15-5-4-6-16(10-15)31-3/h4-10,18-19H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEYRPWDQPMCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=CC=C5)OC)N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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